molecular formula C19H23BN2O4 B581530 N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1256360-35-6

N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B581530
M. Wt: 354.213
InChI Key: NDECCQMBNWZQTQ-UHFFFAOYSA-N
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Description

“N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a complex organic compound. It contains a benzyl group, a nitro group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group . It’s often used as an intermediate in the synthesis of other compounds .


Synthesis Analysis

The synthesis of such compounds often involves nucleophilic and amidation reactions . For example, the Miyaura borylation and sulfonylation reactions have been used to synthesize similar compounds . The structure of the synthesized compound can be characterized by techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction and density functional theory (DFT) . These techniques can provide information about the crystallographic and conformational structure of the compound .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For example, its solubility can be determined using solubility tests, and its melting point and boiling point can be determined using thermal analysis techniques .

Scientific Research Applications

Molecular Structure and Vibrational Properties

  • Synthesis and Structural Characterization : N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and related compounds have been synthesized and their structures characterized using spectroscopic methods like FT-IR, 1H NMR, 13C NMR, and MS. Single crystal X-ray diffraction confirmed their structures, and DFT calculations were performed for comparative analysis of spectroscopic data, geometrical parameters, and molecular electrostatic potential. These studies provide a foundation for understanding the physical and chemical properties of these compounds (Wu et al., 2021).

Fluorescence Probes and Sensing Applications

  • Hydrogen Peroxide Vapor Detection : The boron ester functionality in compounds like N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been utilized in designing fluorescence probes for the detection of hydrogen peroxide vapor, a signature compound of peroxide-based explosives. The rapid deboronation velocity in response to H2O2 vapor and the high sensitivity of detection (as low as 4.1 parts per trillion) make these compounds promising for explosive detection and safety applications (Fu et al., 2016).

Boronate-Based Fluorescence Probes

  • Detection of Reactive Oxygen Species : Boronate-based fluorescence probes, including derivatives of N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, have been synthesized for the detection of reactive oxygen species like hydrogen peroxide. These probes demonstrate varied fluorescence responses ("Off–On" or decrease in fluorescence intensity) towards H2O2, highlighting the role of electron-withdrawing or donating groups in these systems (Lampard et al., 2018).

Solar Cell Applications

  • Hole Transporting Materials : Compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl moiety have been synthesized and evaluated as hole transporting materials in perovskite solar cells. These compounds, linked with diketopyrrolopyrrole or benzodithiophene moieties, exhibited better thermal stability than conventional materials and good hole extraction ability, demonstrating their potential for improving the efficiency and stability of perovskite solar cells (Liu et al., 2016).

Future Directions

The future directions for the study of this compound could include further investigation of its synthesis, characterization, and potential applications. For example, it could be used as an intermediate in the synthesis of other compounds, or it could be studied for its potential applications in various fields such as medicine and biology .

properties

IUPAC Name

N-benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)15-11-8-12-16(22(23)24)17(15)21-13-14-9-6-5-7-10-14/h5-12,21H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDECCQMBNWZQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126093
Record name Benzenemethanamine, N-[2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS RN

1256360-35-6
Record name Benzenemethanamine, N-[2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-[2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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